7-Methoxy-1-benzothiophene-2-sulfonamide
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Overview
Description
7-Methoxy-1-benzothiophene-2-sulfonamide is a chemical compound with the molecular formula C9H9NO3S2. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-benzothiophene-2-sulfonamide typically involves the following steps:
Benzothiophene Derivative Formation: The starting material, benzothiophene, undergoes a series of reactions to introduce the methoxy group at the 7-position.
Sulfonation: The benzothiophene derivative is then sulfonated to introduce the sulfonamide group at the 2-position.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzothiophene derivatives.
Scientific Research Applications
7-Methoxy-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Methoxy-1-benzothiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
7-Methoxy-1-benzothiophene-2-sulfonamide is compared with other similar compounds, such as:
Benzothiophene: The parent compound without the methoxy and sulfonamide groups.
7-Methoxybenzothiophene: Similar to the target compound but without the sulfonamide group.
2-Sulfonamidebenzothiophene: Similar to the target compound but without the methoxy group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
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Properties
Molecular Formula |
C9H9NO3S2 |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
7-methoxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO3S2/c1-13-7-4-2-3-6-5-8(14-9(6)7)15(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
IAZFVHUTOZUOMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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